molecular formula C22H36NO8P B12828262 (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate

Cat. No.: B12828262
M. Wt: 473.5 g/mol
InChI Key: DXJVOWLQGCOBNJ-SFHVURJKSA-N
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Description

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its tert-butyl and diethoxyphosphoryl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the propanoate backbone: The protected amine is then reacted with a suitable propanoate precursor to form the desired backbone.

    Introduction of the diethoxyphosphoryl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the diethoxyphosphoryl group.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a phosphorylating agent, modifying proteins and enzymes by adding phosphate groups. This modification can alter the activity, stability, and interactions of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective groups.

    Diethyl phosphonate: Contains the diethoxyphosphoryl group but lacks the complex propanoate backbone.

Uniqueness

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate is unique due to its combination of tert-butyl, Boc-protected amine, and diethoxyphosphoryl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H36NO8P

Molecular Weight

473.5 g/mol

IUPAC Name

tert-butyl (2S)-3-(4-diethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C22H36NO8P/c1-9-27-32(26,28-10-2)31-17-13-11-16(12-14-17)15-18(19(24)29-21(3,4)5)23-20(25)30-22(6,7)8/h11-14,18H,9-10,15H2,1-8H3,(H,23,25)/t18-/m0/s1

InChI Key

DXJVOWLQGCOBNJ-SFHVURJKSA-N

Isomeric SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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